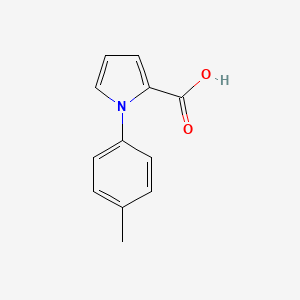

1-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid

Description

1-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid (synonyms: 5-p-Tolyl-1H-pyrrole-2-carboxylic acid, 1-Ethenyl-5-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid) is a heteroaromatic compound with a pyrrole core substituted by a carboxylic acid group at position 2 and a 4-methylphenyl (p-tolyl) group at position 5 . Its molecular formula is C₁₄H₁₃NO₂, with an average molecular weight of 227.263 g/mol and a monoisotopic mass of 227.094629 g/mol. This balance of hydrophobic and hydrophilic properties makes it a versatile scaffold in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

1-(4-methylphenyl)pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9-4-6-10(7-5-9)13-8-2-3-11(13)12(14)15/h2-8H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZVBLFFSFWALTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methylbenzaldehyde with an appropriate amine and a carboxylic acid derivative can lead to the formation of the desired pyrrole compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

1-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Condensation: The carboxylic acid group can participate in condensation reactions with alcohols or amines to form esters or amides, respectively.

Scientific Research Applications

Scientific Research Applications

1-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid has been studied for various applications:

Medicinal Chemistry

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown IC50 values ranging from 10 µM to 30 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound's structure allows it to interact with specific molecular targets involved in cancer cell proliferation and survival pathways.

Antimicrobial Properties

- Antibacterial Activity : Derivatives have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections caused by resistant bacterial strains.

Quorum Sensing Inhibition

- Recent studies have explored the compound's ability to inhibit quorum sensing in bacteria, which is critical for biofilm formation and virulence. This property may enhance the effectiveness of existing antibiotics when used in combination therapies.

Case Study 1: Anticancer Screening

A recent study screened several pyrrole derivatives, including this compound, against different cancer cell lines. Results indicated significant cytotoxicity, positioning these compounds as potential lead candidates for further drug development.

Case Study 2: Antimicrobial Evaluation

In another investigation focused on antimicrobial activity, derivatives were tested against various bacterial strains. The findings showed that some compounds derived from this structure displayed MIC values conducive to their use as effective antibacterial agents.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Table 1: Comparative Data for Pyrrole-2-Carboxylic Acid Derivatives

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) lower the pKa of the carboxylic acid (increasing acidity), while electron-donating groups (e.g., -CH₃) raise it. For example, the 3-chlorophenyl derivative (pKa ~2.9) is more acidic than the 4-methylphenyl analogue (estimated pKa ~3.8) due to inductive effects .

- Lipophilicity : The 4-trifluoromethylphenyl derivative (Log P ~3.1) is more lipophilic than the 4-methylphenyl compound (Log P ~2.5), enhancing membrane permeability but reducing aqueous solubility .

- Steric Effects : Ortho-substituents (e.g., 2-chlorophenyl) introduce steric hindrance, affecting binding to biological targets or catalytic sites .

Biological Activity

1-(4-Methylphenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

The compound this compound features a pyrrole ring substituted with a 4-methylphenyl group and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 201.22 g/mol. The presence of the carboxylic acid group enhances its solubility in polar solvents, which is beneficial for biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of pyrrole compounds, including this one, showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating potent antibacterial effects when compared to standard antibiotics such as ciprofloxacin (MIC = 2 µg/mL) .

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For instance, it has been reported to inhibit the proliferation of specific cancer cell lines by inducing cell cycle arrest and enhancing apoptotic markers . The exact mechanism involves interactions with various molecular targets, potentially including protein kinases involved in tumor growth.

The mechanism of action for this compound is complex and multifaceted:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical biochemical pathways, such as those regulating neurotransmitter uptake (e.g., norepinephrine and serotonin) .

- Receptor Modulation : It can interact with various receptors, modulating their activity and influencing physiological responses. This includes potential interactions with opioid receptors, which could have implications for pain management .

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antibacterial Study : A comparative analysis of pyrrole derivatives indicated that this compound exhibited superior antibacterial activity over other similar compounds, making it a candidate for further development as an antibacterial agent .

- Antitumor Research : In a study focusing on the antitumor effects of pyrrole derivatives, this compound was shown to inhibit the growth of cancer cells by affecting apoptosis pathways, suggesting its potential as an anticancer therapeutic .

Data Table: Biological Activities Overview

Q & A

Q. What are the optimal synthetic routes for 1-(4-methylphenyl)-1H-pyrrole-2-carboxylic acid, and what reaction conditions ensure high yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Pyrrole ring functionalization : Introduce the methylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides under inert atmospheres .

- Carboxylic acid introduction : Oxidize a methyl or aldehyde substituent on the pyrrole ring using KMnO₄ or CrO₃ in acidic conditions (e.g., H₂SO₄) .

- Key parameters : Temperature control (60–120°C), solvent selection (THF, DMF), and purification via recrystallization or column chromatography. Yield optimization requires monitoring reaction progress with TLC or HPLC .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions on the pyrrole ring. Aromatic protons typically appear at δ 6.5–7.5 ppm, while the carboxylic acid proton resonates near δ 12–13 ppm .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks. For example, centrosymmetric dimers form via N–H⋯O interactions (R₂²(10) motif) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 217.08 for C₁₂H₁₁NO₂) .

Q. How does the methylphenyl substituent affect the compound’s solubility and stability?

- Methodological Answer :

- Solubility : The hydrophobic methylphenyl group reduces aqueous solubility but enhances solubility in organic solvents (e.g., DMSO, chloroform). Solubility can be quantified via shake-flask methods .

- Stability : The electron-donating methyl group stabilizes the pyrrole ring against oxidation. Stability assays (e.g., accelerated degradation under UV/heat) confirm resistance to decomposition .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound, and how do they align with experimental data?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations predict HOMO/LUMO energies, electrostatic potential surfaces, and charge distribution. For example, exact-exchange terms improve thermochemical accuracy (e.g., atomization energy deviations <2.4 kcal/mol) .

- Validation : Compare computed IR spectra with experimental data to assess vibrational mode accuracy. Discrepancies >5% may indicate incomplete basis sets or solvent effects .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-technique correlation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and X-ray data. For instance, crystallography can correct misinterpreted NOESY correlations .

- Dynamic effects : Variable-temperature NMR identifies rotamers or tautomers causing split signals. For example, hindered rotation of the methylphenyl group may broaden peaks at room temperature .

Q. What biological targets are plausible for this compound, and how can its inhibitory activity be mechanistically studied?

- Methodological Answer :

- Target identification : Screen against enzyme libraries (e.g., succinate dehydrogenase) using fluorescence-based assays. Structural analogs inhibit SDH by binding to the ubiquinone site .

- Mechanistic studies :

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive).

- Docking simulations : AutoDock Vina predicts binding poses, validated by mutagenesis (e.g., Ala-scanning of active-site residues) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter optimization : Replicate procedures while varying catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) or solvents (polar vs. non-polar). Document yield differences to identify critical factors .

- Impurity profiling : Use LC-MS to detect side products (e.g., di-substituted pyrroles) that may inflate yield calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.